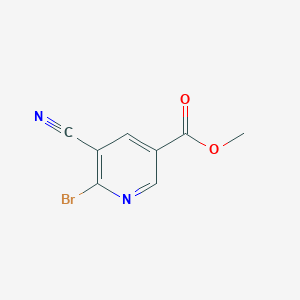
6-Bromo-5-cyano-nicotinic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-5-cyano-3-pyridinecarboxylate is a heterocyclic organic compound that features a pyridine ring substituted with bromine, cyano, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-5-cyano-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method starts with the bromination of 3-pyridinecarboxylic acid, followed by the introduction of a cyano group through nucleophilic substitution. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of Methyl 6-bromo-5-cyano-3-pyridinecarboxylate may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can ensure precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-cyano-3-pyridinecarboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: Amino-substituted pyridine derivatives.
Ester Hydrolysis: 6-bromo-5-cyano-3-pyridinecarboxylic acid.
Scientific Research Applications
Methyl 6-bromo-5-cyano-3-pyridinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5-cyano-3-pyridinecarboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but often include key enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-2-pyridinecarboxylate
- Methyl 5-cyano-3-pyridinecarboxylate
- 6-Bromo-5-cyano-3-pyridinecarboxylic acid
Uniqueness
Methyl 6-bromo-5-cyano-3-pyridinecarboxylate is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both bromine and cyano groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1256807-41-6 |
|---|---|
Molecular Formula |
C8H5BrN2O2 |
Molecular Weight |
241.04 g/mol |
IUPAC Name |
methyl 6-bromo-5-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C8H5BrN2O2/c1-13-8(12)6-2-5(3-10)7(9)11-4-6/h2,4H,1H3 |
InChI Key |
SCHQZBVYTSEALC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















